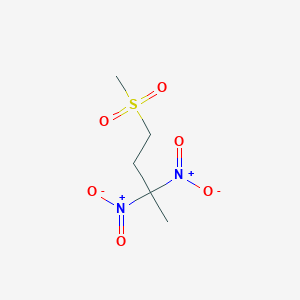
2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.366 g/mol . It is characterized by its two hydroxyl groups attached to a propane backbone, which is further substituted with two 4-methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol typically involves the reaction of p-tolylmagnesium bromide with ethyl α-hydroxyisobutyrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{p-Tolylmagnesium bromide} + \text{Ethyl α-hydroxyisobutyrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) to substitute the hydroxyl groups with halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction will produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(4-hydroxy-3-methylphenyl)propane: This compound shares a similar structure but with different substitution patterns on the phenyl rings.
1-Methyl-4-propan-2-ylbenzene: Another structurally related compound with different functional groups.
Uniqueness: 2-Methyl-1,1-bis(4-methylphenyl)propane-1,2-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
3490-60-6 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-methyl-1,1-bis(4-methylphenyl)propane-1,2-diol |
InChI |
InChI=1S/C18H22O2/c1-13-5-9-15(10-6-13)18(20,17(3,4)19)16-11-7-14(2)8-12-16/h5-12,19-20H,1-4H3 |
InChI-Schlüssel |
SFTAVAMIMWRGKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
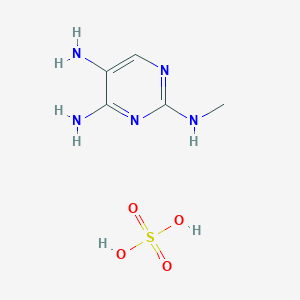
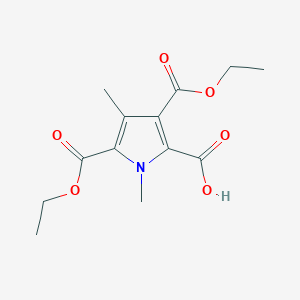
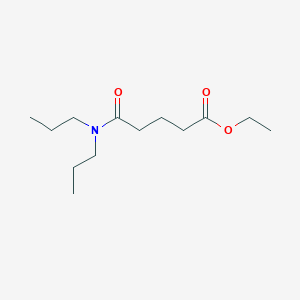
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
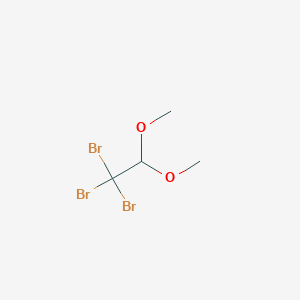
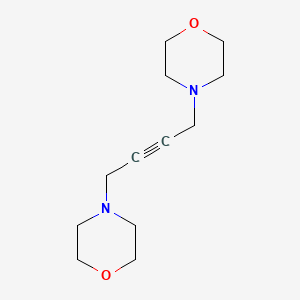
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
